molecular formula C11H10ClN3S B1269227 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 23714-54-7

4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1269227
CAS RN: 23714-54-7
M. Wt: 251.74 g/mol
InChI Key: PDCUSSPUBSHCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole derivatives are noted for their wide range of biological activities and applications in pharmaceutical chemistry. The core structure of triazole is versatile, allowing for various substitutions to enhance or modify its properties.

Synthesis Analysis

Synthesis of 1,2,4-triazole derivatives generally involves the cyclization of thiosemicarbazides under certain conditions. For example, a study by Ashry et al. (2006) describes the synthesis of a related compound through microwave irradiation, demonstrating the efficiency of such methods in producing triazole derivatives with good yields (Ashry et al., 2006).

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Schiff Bases : 4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is used in synthesizing Schiff bases containing the 1,2,4-triazole ring. These compounds exhibit cis/trans conformers in DMSO solution (Mobinikhaledi et al., 2010).

  • Regioselective Alkylation : It's employed in regioselective S-alkylation, demonstrating reactivity with benzyl chloride or allyl bromide under various conditions (Ashry et al., 2006).

  • Antimicrobial Activity : Derivatives synthesized from 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial activities (Purohit et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition : This compound shows promise as a corrosion inhibitor for mild steel in acidic environments, indicating protective film formation (Orhan et al., 2012).

Crystal and Molecular Structure Analysis

  • Structural Analysis : The crystal and molecular structures of derivatives have been extensively analyzed to understand their physical and chemical properties (Sarala et al., 2006).

  • Lipase and α-Glucosidase Inhibition : Some derivatives show inhibitory effects on lipase and α-glucosidase, indicating potential for therapeutic applications (Bekircan et al., 2015).

Biomedical Applications

  • Antimicrobial and Anticonvulsant Activity : Various derivatives demonstrate antimicrobial and anticonvulsant properties, broadening the scope of biomedical applications (Martin, 2020).

  • DNA Methylation Inhibition : Aminomethylation and cyanoethylation derivatives show potential as DNA methylation inhibitors, relevant in cancer research (Hakobyan et al., 2017).

  • Anti-inflammatory and Molluscicidal Agents : Fused and non-fused 1,2,4-triazoles with this compound exhibit anti-inflammatory and molluscicidal activities (El Shehry et al., 2010).

  • Anti-ulcer Activity : Derivatives have been evaluated for their potential anti-ulcer activity, showcasing therapeutic possibilities (Georgiyants et al., 2014).

Safety And Hazards

This compound is classified as a combustible solid . The flash point is not applicable . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-(2-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCUSSPUBSHCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946519
Record name 5-(2-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

23714-54-7
Record name 5-(2-Chlorophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23714-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC305340
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40946519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.